molecular formula C15H24OS B4811931 6-Propan-2-ylsulfanylhexoxybenzene

6-Propan-2-ylsulfanylhexoxybenzene

Cat. No.: B4811931
M. Wt: 252.4 g/mol
InChI Key: QXQMUJBMXAIPGX-UHFFFAOYSA-N
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Description

6-Propan-2-ylsulfanylhexoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a hexoxy group and a propan-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Propan-2-ylsulfanylhexoxybenzene typically involves the reaction of hexoxybenzene with propan-2-ylsulfanyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetone, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 6-Propan-2-ylsulfanylhexoxybenzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The hexoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Potassium carbonate, acetone.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-sulfanylated benzene derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

6-Propan-2-ylsulfanylhexoxybenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Propan-2-ylsulfanylhexoxybenzene involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hexoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

    6-Methoxyhexoxybenzene: Similar structure but with a methoxy group instead of a sulfanyl group.

    6-Ethylsulfanylhexoxybenzene: Similar structure but with an ethylsulfanyl group instead of a propan-2-ylsulfanyl group.

Uniqueness: 6-Propan-2-ylsulfanylhexoxybenzene is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the hexoxy and propan-2-ylsulfanyl groups provides a unique balance of hydrophilicity and lipophilicity, making it a versatile compound for various applications.

Properties

IUPAC Name

6-propan-2-ylsulfanylhexoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24OS/c1-14(2)17-13-9-4-3-8-12-16-15-10-6-5-7-11-15/h5-7,10-11,14H,3-4,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQMUJBMXAIPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCCOC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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